molecular formula C9H14N2O2 B7864291 (S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide

(S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide

Cat. No.: B7864291
M. Wt: 182.22 g/mol
InChI Key: SMCQOWVEQKCUQF-ZETCQYMHSA-N
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Description

(S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide is a chiral amide compound characterized by a furan-2-ylmethyl substituent on the nitrogen atom of the propionamide backbone. Its molecular formula is C₁₀H₁₅N₂O₂, with a molar mass of 195.24 g/mol. The compound’s stereochemistry (S-configuration) and furan-derived substituent may influence its physicochemical properties, such as solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name

(2S)-2-amino-N-(furan-2-ylmethyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7(10)9(12)11(2)6-8-4-3-5-13-8/h3-5,7H,6,10H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCQOWVEQKCUQF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, methylamine, and (S)-2-aminopropionic acid.

    Formation of Intermediate: The first step involves the condensation of furan-2-carboxaldehyde with methylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The final step involves the amidation of the amine with (S)-2-aminopropionic acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

Monoamine Oxidase Inhibition

F2MPA has been identified as a partially reversible inhibitor of monoamine oxidase B (MAO-B) , which plays a critical role in the metabolism of neurotransmitters such as dopamine. This inhibition is significant because it can enhance monoaminergic transmission, potentially offering therapeutic benefits for cognitive impairments associated with conditions like Alzheimer's disease and other dementias .

Effects on Synaptic Transmission

Research indicates that F2MPA improves basic synaptic transmission and induces long-term potentiation (LTP) in the dentate gyrus of the hippocampus. These effects suggest its potential as a cognition-enhancing therapeutic agent. Specifically, intraperitoneal administration of F2MPA at a dosage of 1 mg/kg was shown to significantly enhance synaptic activity without inducing pathological hyperexcitability, which is crucial for maintaining normal cognitive functions .

Antitumor Activity

F2MPA and its derivatives have been evaluated for their anticancer properties . Studies have demonstrated that compounds structurally related to F2MPA exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and RPE-1 (retinal pigment epithelium) cells. For instance, some derivatives showed IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as effective anticancer agents .

Synthesis and Chemical Properties

Clinical Implications

Given its neuroprotective properties and potential anticancer effects, future studies should focus on clinical trials to evaluate the safety and efficacy of F2MPA in humans. The exploration of its pharmacokinetics and long-term effects will be crucial for understanding its therapeutic potential.

Case Studies

Several studies have documented the effects of F2MPA on specific conditions:

  • A study demonstrated improved cognitive function in animal models treated with F2MPA compared to controls .
  • Another investigation highlighted the compound's selective cytotoxicity against cancer cell lines, suggesting a targeted approach in its application as an anticancer drug .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Differences

  • 2-Fluorobenzyl: Fluorination increases electronegativity and metabolic stability compared to the furan analog, making it more lipophilic and possibly improving blood-brain barrier penetration . 3-Nitrobenzyl: The nitro group is strongly electron-withdrawing, which may reduce basicity but increase reactivity in substitution or reduction reactions. This substituent is common in prodrug design .
  • Stereochemical Considerations : All listed compounds retain the (S)-configuration at the α-carbon, which is critical for enantioselective interactions. For example, the (S)-1-benzyl-pyrrolidin-2-ylmethyl analog (CAS 1355789-17-1) incorporates an additional stereocenter in the pyrrolidine ring, further complicating its chiral landscape .

Biological Activity

(S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the current understanding of its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a furan ring, an amine group, and a propionamide moiety. Its chemical formula is C9H12N2OC_9H_{12}N_2O, and it possesses unique properties that contribute to its biological functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound may interact with specific enzymes, receptors, and proteins, modulating their activities. For instance, it has been suggested that it could inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.
  • Signaling Pathways : It may influence signaling pathways related to cell growth, apoptosis, and immune responses, leading to its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Candida albicans16.69 µM

These findings suggest that the compound could be effective in treating infections caused by these organisms .

Anticancer Activity

The compound has also shown promise in anticancer research. It appears to exert cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and PC12 (neuroblastoma) cells. The mechanism may involve the disruption of cellular processes essential for cancer cell survival .

Case Studies

  • Neuropharmacological Effects : In a study assessing the effects of this compound on synaptic transmission, it was found to enhance basic synaptic transmission in the dentate gyrus of the hippocampus without inducing hyperexcitability. This suggests potential applications in cognitive enhancement therapies .
  • Inflammatory Response Modulation : A study demonstrated that this compound could modulate pro-inflammatory cytokine production, indicating its potential use in treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. The synthesis typically involves reactions between furan derivatives and amines under controlled conditions to achieve high yields while minimizing by-products.

Q & A

Q. What analytical techniques are recommended for confirming the stereochemical purity of (S)-2-Amino-N-furan-2-ylmethyl-N-methyl-propionamide in synthetic samples?

  • Methodological Answer : Chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy are primary methods. For HPLC, use chiral stationary phases (e.g., polysaccharide-based columns) with mobile phases optimized for polar amides. In NMR, analyze diastereotopic protons or employ chiral derivatizing agents (e.g., Mosher’s acid) to distinguish enantiomers. Cross-validate results with polarimetry or circular dichroism (CD) for robust stereochemical confirmation .

Q. How can researchers optimize the synthesis yield of this compound while maintaining enantiomeric excess?

  • Methodological Answer : Employ asymmetric synthesis techniques such as catalytic enantioselective amidation or kinetic resolution. Monitor reaction parameters (temperature, solvent polarity, and catalyst loading) to minimize racemization. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent in anhydrous DMF at 0–4°C can enhance yield and enantioselectivity. Purify intermediates via recrystallization or flash chromatography to remove diastereomeric byproducts .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this compound?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., metabolic stability, plasma protein binding) using LC-MS/MS to quantify compound degradation. Perform species-specific cytochrome P450 inhibition assays to identify metabolic liabilities. For in vivo studies, utilize stable isotope-labeled analogs as internal standards to improve detection sensitivity. Cross-reference with in silico ADMET predictions to refine experimental design .

Q. How can computational modeling predict the binding affinity of this compound with target receptors?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions. Parameterize the force field for furan and amide groups using quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

Q. What experimental approaches address challenges in synthesizing fluorinated analogs of this compound?

  • Methodological Answer : Incorporate fluorinated building blocks (e.g., perfluoronaphthalene derivatives) via palladium-catalyzed cross-coupling reactions. Optimize fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert atmospheres. Characterize fluorinated intermediates via ¹⁹F NMR and high-resolution mass spectrometry (HRMS). Assess electronic effects on bioactivity using Hammett substituent constants .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency across studies?

  • Methodological Answer : Standardize assay conditions (pH, ionic strength, and enzyme concentration) using guidelines from the International Council for Harmonisation (ICH). Perform statistical meta-analysis to identify outliers or batch effects. Validate results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Report IC₅₀ values with 95% confidence intervals to account for variability .

Synthesis and Characterization Tables

Parameter Method/Technique Reference
Stereochemical PurityChiral HPLC (Chiralpak IC-3 column)
Enantiomeric ExcessCD Spectroscopy (190–250 nm range)
Fluorinated Analog SynthesisPd-catalyzed Suzuki-Miyaura Coupling
Binding Affinity ValidationITC (ΔG, ΔH, and ΔS measurements)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.